- Application of polystyrene-supported polyethylene glycol in organic synthesis (II)., Lizi Jiaohuan Yu Xifu, 1992, 8(3), 211-16
Cas no 97459-72-8 (4-(2-Methoxy-4-nitrophenyl)morpholine)
97459-72-8 structure
Product Name:4-(2-Methoxy-4-nitrophenyl)morpholine
Numero CAS:97459-72-8
MF:C11H14N2O4
MW:238.239862918854
MDL:MFCD00451684
CID:801121
PubChem ID:21936465
Update Time:2024-10-25
4-(2-Methoxy-4-nitrophenyl)morpholine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(2-Methoxy-4-nitrophenyl)morpholine
- 2-(1-morpholinyl)-5-nitroanisole
- Morpholine,4-(2-methoxy-4-nitrophenyl)-
- 4-(2-Methoxy-4-nitrophenyl)morpholine (ACI)
- 3-Methoxy-4-(4-morpholinyl)-1-nitrobenzene
- CS-B1091
- AKOS000482716
- 97459-72-8
- AS-42078
- DTXSID10620354
- STL089387
- SCHEMBL2062084
- KORWLDQABONDQH-UHFFFAOYSA-N
- 4-(2-methoxy-4-nitro-phenyl)-morpholine
- Morpholine, 4-(2-methoxy-4-nitrophenyl)-
- ALBB-012990
- MFCD00451684
-
- MDL: MFCD00451684
- Inchi: 1S/C11H14N2O4/c1-16-11-8-9(13(14)15)2-3-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
- Chiave InChI: KORWLDQABONDQH-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=C(OC)C(N2CCOCC2)=CC=1)=O
Proprietà calcolate
- Massa esatta: 238.09535693g/mol
- Massa monoisotopica: 238.09535693g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 263
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.5
- Superficie polare topologica: 67.5Ų
4-(2-Methoxy-4-nitrophenyl)morpholine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0761-5g |
4-(2-METHOXY-4-NITROPHENYL)MORPHOLINE |
97459-72-8 | 95% | 5g |
$425 | 2023-09-07 | |
| Fluorochem | 094130-250mg |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 95% | 250mg |
£97.00 | 2022-03-01 | |
| Fluorochem | 094130-1g |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 95% | 1g |
£165.00 | 2022-03-01 | |
| Fluorochem | 094130-5g |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 95% | 5g |
£724.00 | 2022-03-01 | |
| ChemScence | CS-B1091-100mg |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 100mg |
$100.0 | 2022-04-26 | ||
| Alichem | A019107752-1g |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 95% | 1g |
$183.75 | 2023-08-31 | |
| Alichem | A019107752-5g |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 95% | 5g |
$642.60 | 2023-08-31 | |
| eNovation Chemicals LLC | D490934-1g |
4-(2-METHOXY-4-NITROPHENYL)MORPHOLINE |
97459-72-8 | 95% | 1g |
$216 | 2023-09-04 | |
| eNovation Chemicals LLC | D490934-5G |
4-(2-METHOXY-4-NITROPHENYL)MORPHOLINE |
97459-72-8 | 95% | 5g |
$648 | 2023-09-04 | |
| abcr | AB408223-1 g |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 1g |
€332.70 | 2023-04-25 |
4-(2-Methoxy-4-nitrophenyl)morpholine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Polyethylene glycol (polymer-supported)
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 80 °C
Riferimento
- Preparation of imidazopyridazine compounds useful as IRAK4 inhibitors, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 15 h, 120 °C
Riferimento
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 15 h, 120 °C
Riferimento
- 4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Riferimento
- Synthesis of heterocyclic spleen tyrosine kinase inhibitors treating cancers, inflammatory, allergic or autoimmune diseases, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ; overnight, 100 °C
Riferimento
- Preparation of oxazolidinone derivatives as anticoagulants, Japan, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , BINAP Solvents: Toluene ; 10 min, 20 °C; 3 h, 80 °C
Riferimento
- Preparation of 2-amino-4-heteroarylaminopyrimidine derivatives as IGF-1R kinase inhibitors for use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , (+)-BINAP Solvents: Toluene ; 10 min, 20 °C
Riferimento
- Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 overnight, 130 °C
Riferimento
- Preparation of morpholinylanilino quinazoline derivatives for use as antiviral agents, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 48 h, 110 °C
Riferimento
- Pyrrolones and pyrrolidinones as melanin concentrating hormone receptor-1 antagonists and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 80 °C
Riferimento
- Preparation of FLT3 kinase inhibitor for treating FLT3 mediated diseases, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 15 h, 120 °C
Riferimento
- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , BINAP Solvents: Toluene ; 3 h, 80 °C
Riferimento
- Discovery of 2,4-bis-arylamino-1,3-pyrimidinebis-arylamino-1,3-pyrimidines as insulin-like growth factor-1 receptor (IGF-1R) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2394-2399
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; rt; 7 h, 80 °C
Riferimento
- Preparation of thieno[3,2-d]pyrimidine-2,4-diamine derivatives as Syk kinase inhibitors, Japan, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 rt → 120 °C; 15 h, 120 °C
Riferimento
- preparation of pyrimidine derivatives as LRRK2 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 4 h, rt → 100 °C; 100 °C → rt
Riferimento
- Preparation of thiazolopyridinones as MCH receptor antagonists for treating and preventing symptoms associated with obesity and related diseases, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 80 °C
Riferimento
- Preparation of imidazopyrazine Syk inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 48 h, rt
Riferimento
- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,
4-(2-Methoxy-4-nitrophenyl)morpholine Raw materials
4-(2-Methoxy-4-nitrophenyl)morpholine Preparation Products
4-(2-Methoxy-4-nitrophenyl)morpholine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:97459-72-8)4-(2-Methoxy-4-nitrophenyl)morpholine
Numero d'ordine:A858625
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:13
Prezzo ($):549.0
Email:sales@amadischem.com
4-(2-Methoxy-4-nitrophenyl)morpholine Letteratura correlata
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
97459-72-8 (4-(2-Methoxy-4-nitrophenyl)morpholine) Prodotti correlati
- 86-15-7(Morpholine,4-(2,5-dibutoxy-4-nitrophenyl)-)
- 383870-96-0(4-(4-Methoxy-3-nitrophenyl)morpholine)
- 66095-81-6(2-[(2-methoxy-4-nitrophenyl)amino]ethanol)
- 175135-19-0(5-Morpholino-2-nitrophenol)
- 113342-99-7(Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-)
- 120711-93-5(2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-7-nitro-)
- 68400-49-7(4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]morpholine)
- 86-16-8(4-(2,5-Diethoxy-4-nitrophenyl)morpholine)
- 59411-71-1(4-(2,5-dimethoxy-4-nitrophenyl)morpholine)
- 6950-88-5(Morpholine,4-(3-methoxy-4-nitrophenyl)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97459-72-8)4-(2-Methoxy-4-nitrophenyl)morpholine
Purezza:99%
Quantità:5g
Prezzo ($):549.0